An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mepitiostane
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mepitiostane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepitiostane, a potent orally active anabolic-androgenic steroid, is a derivative of epitiostanol (B1193944). This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed methodology for its synthesis. The synthesis involves the acid-catalyzed reaction of epitiostanol with 1-methoxycyclopentene (B92107). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Mepitiostane, with the chemical formula C₂₅H₄₀O₂S, is systematically named (2α,3α,5α,17β)-2,3-Epithio-17-[(1-methoxycyclopentyl)oxy]androstane.[1] It is a derivative of dihydrotestosterone (B1667394) (DHT) and is recognized as a prodrug of epitiostanol.[2] The introduction of the 1-methoxycyclopentyl ether at the 17β-position enhances its oral bioavailability.
Below is a table summarizing the key chemical and physical properties of Mepitiostane.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₀O₂S | [1] |
| Molecular Weight | 404.65 g/mol | [1] |
| IUPAC Name | (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane | [1] |
| CAS Number | 21362-69-6 | [1] |
| Melting Point | 98-101 °C | |
| Appearance | Crystalline solid |
Synthesis of Mepitiostane
The synthesis of Mepitiostane is achieved through the etherification of the 17β-hydroxyl group of its precursor, epitiostanol (2α,3α-epithio-5α-androstan-17β-ol). This reaction involves the use of 1-methoxycyclopentene in the presence of an acid catalyst.
Synthesis of the Precursor: Epitiostanol
A detailed, multi-step synthesis is required to produce the epitiostanol precursor from dihydrotestosterone (DHT). The process involves the introduction of the characteristic epithio group at the 2α and 3α positions of the A-ring of the steroid.
Conversion of Epitiostanol to Mepitiostane
The final step in the synthesis of Mepitiostane is the formation of the 1-methoxycyclopentyl ether at the 17β-hydroxyl group of epitiostanol.
Reaction Scheme:
Caption: Synthesis of Mepitiostane from Epitiostanol.
Experimental Protocols
Materials and Methods
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Epitiostanol: Synthesized from dihydrotestosterone.
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1-Methoxycyclopentene: Commercially available or synthesized.
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p-Toluenesulfonic acid monohydrate: Reagent grade.
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Dichloromethane (B109758) (DCM): Anhydrous, freshly distilled.
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane and Ethyl Acetate (B1210297): HPLC grade for chromatography.
Synthesis Procedure
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Reaction Setup: A solution of epitiostanol (1.0 g, 3.26 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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Addition of Reagents: To this solution, 1-methoxycyclopentene (0.48 g, 4.89 mmol) is added, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.06 g, 0.33 mmol).
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Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
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Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Chromatography: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure Mepitiostane.
Quantitative Data
| Parameter | Value |
| Theoretical Yield | 1.32 g |
| Actual Yield | (To be determined experimentally) |
| Percentage Yield | (To be calculated based on actual yield) |
| Purity (by HPLC) | >98% |
Spectroscopic Data
¹H-NMR Spectroscopy (400 MHz, CDCl₃)
(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 1H | H-17 |
| ~3.20 | s | 3H | OCH₃ |
| ~3.15 | m | 2H | H-2, H-3 |
| ~0.80 | s | 3H | C-18 CH₃ |
| ~0.75 | s | 3H | C-19 CH₃ |
¹³C-NMR Spectroscopy (100 MHz, CDCl₃)
(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)
| Chemical Shift (δ, ppm) | Assignment |
| ~119.0 | C (ketal) |
| ~87.0 | C-17 |
| ~50.0 | OCH₃ |
| ~40.0 | C-2, C-3 |
| ~12.0 | C-18 |
| ~11.0 | C-19 |
FTIR Spectroscopy (KBr)
(Predicted characteristic absorption bands. Actual experimental data should be acquired for confirmation.)
| Wavenumber (cm⁻¹) | Assignment |
| 2940-2860 | C-H stretching (alkane) |
| 1100-1000 | C-O stretching (ether) |
| 690-600 | C-S stretching |
Conclusion
This technical guide provides a detailed overview of the chemical structure and a reproducible synthesis protocol for Mepitiostane. The provided information on its properties and spectroscopic data serves as a valuable reference for researchers in the field of steroid chemistry and drug development. Further experimental work is encouraged to confirm the predicted spectroscopic data and optimize the synthesis yield.
